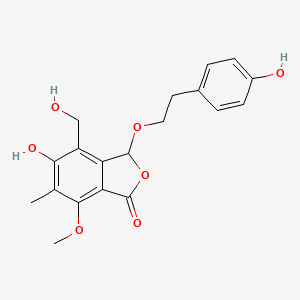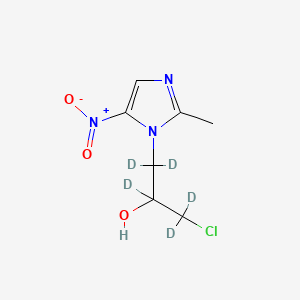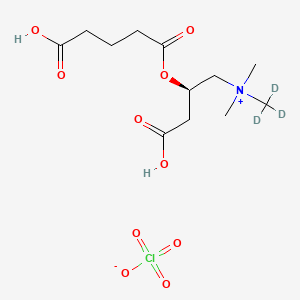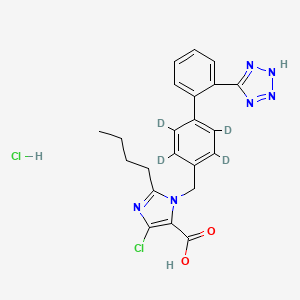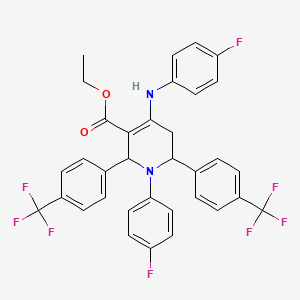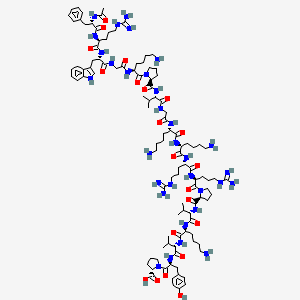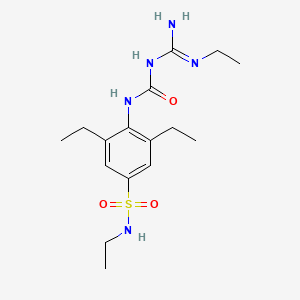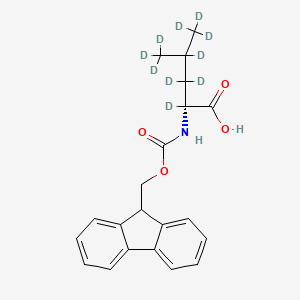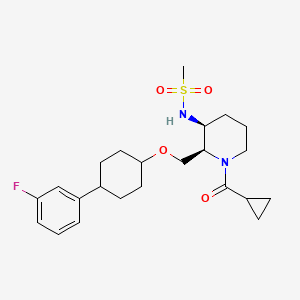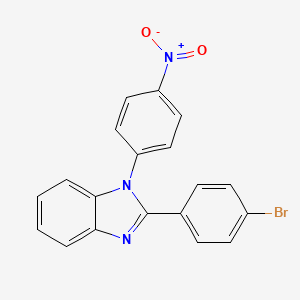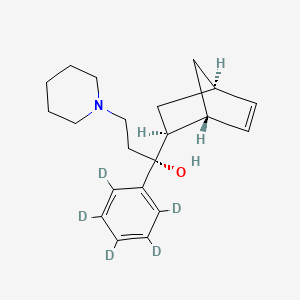
rel-Biperiden-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-Biperiden-d5 is a deuterium-labeled derivative of Biperiden, a muscarinic acetylcholine receptor antagonist. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-Biperiden-d5 involves the incorporation of deuterium atoms into the Biperiden molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Biperiden can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the exchange of hydrogen with deuterium.
Análisis De Reacciones Químicas
Types of Reactions
rel-Biperiden-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
rel-Biperiden-d5 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Biperiden.
Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetic and metabolic profiles.
Analytical Chemistry: Utilized in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy for precise quantification and structural analysis.
Mecanismo De Acción
rel-Biperiden-d5 exerts its effects by acting as a competitive antagonist of acetylcholine at muscarinic acetylcholine receptors in the central and peripheral nervous systems. This action helps restore the balance between excitatory and inhibitory neurotransmitters in the corpus striatum, which is crucial for the treatment of Parkinson’s disease and other neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Biperiden: The non-deuterated form of rel-Biperiden-d5, used for similar purposes but without the benefits of deuterium labeling.
Trihexyphenidyl: Another muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson’s disease.
Benztropine: A compound with similar pharmacological properties, used to treat Parkinsonism and extrapyramidal symptoms.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and analytical chemistry.
Propiedades
Fórmula molecular |
C21H29NO |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20+,21+/m1/s1/i1D,3D,4D,7D,8D |
Clave InChI |
YSXKPIUOCJLQIE-FZRQPONZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@H]3C[C@H]4C[C@@H]3C=C4)O)[2H])[2H] |
SMILES canónico |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
